molecular formula C18H16N2O6S B11456918 ethyl 3-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate

ethyl 3-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}benzoate

Cat. No.: B11456918
M. Wt: 388.4 g/mol
InChI Key: WJZVLRMLGOZLNK-UHFFFAOYSA-N
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Description

ETHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of benzisothiazole derivatives This compound is known for its unique chemical structure, which includes a benzisothiazole ring fused with a benzoate ester

Preparation Methods

The synthesis of ETHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzisothiazole Ring: The initial step involves the cyclization of appropriate precursors to form the benzisothiazole ring. This can be achieved through the reaction of o-aminothiophenol with acyl chlorides under acidic conditions.

    Acetylation: The benzisothiazole intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the acetylated benzisothiazole with ethyl benzoate under acidic or basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

ETHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzisothiazole ring, where nucleophiles such as amines or thiols replace specific substituents.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

ETHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industrial Processes: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of ETHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzisothiazole ring can form hydrogen bonds and hydrophobic interactions with active sites, leading to inhibition or modulation of biological pathways. This compound may also interfere with cellular processes by altering membrane permeability or disrupting protein-protein interactions.

Comparison with Similar Compounds

ETHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE can be compared with other benzisothiazole derivatives, such as:

    1,2-Benzisothiazol-3(2H)-one: Known for its antimicrobial properties.

    2-Methyl-1,2-benzisothiazol-3(2H)-one: Used as a preservative in various products.

    1,2-Benzisothiazol-3(2H)-one 1,1-dioxide: Studied for its potential as an anti-inflammatory agent.

The uniqueness of ETHYL 3-{[2-(1,1,3-TRIOXO-1,3-DIHYDRO-2H-1,2-BENZISOTHIAZOL-2-YL)ACETYL]AMINO}BENZOATE lies in its specific structural features and the diverse range of applications it offers in scientific research.

Properties

Molecular Formula

C18H16N2O6S

Molecular Weight

388.4 g/mol

IUPAC Name

ethyl 3-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate

InChI

InChI=1S/C18H16N2O6S/c1-2-26-18(23)12-6-5-7-13(10-12)19-16(21)11-20-17(22)14-8-3-4-9-15(14)27(20,24)25/h3-10H,2,11H2,1H3,(H,19,21)

InChI Key

WJZVLRMLGOZLNK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O

Origin of Product

United States

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